N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
CAS No.: 1189864-89-8
Cat. No.: VC5469481
Molecular Formula: C29H30ClN3O5
Molecular Weight: 536.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189864-89-8 |
|---|---|
| Molecular Formula | C29H30ClN3O5 |
| Molecular Weight | 536.03 |
| IUPAC Name | N-butyl-4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)20-12-10-19(11-13-20)17-33-28(35)22-15-25(37-2)26(38-3)16-24(22)32(29(33)36)18-21-8-6-7-9-23(21)30/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |
| Standard InChI Key | VEDHDLLNXGUFCK-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a quinazolinone core, a heterocyclic system known for its pharmacological versatility. Key structural elements include:
-
Quinazolin-2,4-dione backbone: A bicyclic structure with ketone groups at positions 2 and 4.
-
2-Chlorobenzyl substitution: Attached to the nitrogen at position 1, this aromatic group introduces steric bulk and electronic effects.
-
6,7-Dimethoxy groups: Electron-donating methoxy substituents on the quinazoline ring, which may influence solubility and receptor interactions .
-
N-butylbenzamide side chain: A flexible alkyl chain connected via a benzamide group, potentially enhancing lipid solubility and membrane permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1189864-89-8 |
| Molecular Formula | C29H30ClN3O5 |
| Molecular Weight | 536.03 g/mol |
| IUPAC Name | N-butyl-4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
| SMILES | CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
The three-dimensional conformation, as indicated by the InChIKey VEDHDLLNXGUFCK-UHFFFAOYSA-N, suggests a planar quinazolinone system with perpendicular orientations of the chlorobenzyl and benzamide groups, creating a T-shaped topology that may facilitate binding to biological targets.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence typical of quinazolinone derivatives :
-
Formation of the quinazolinone core: Starting from 2-aminobenzoic acid derivatives, cyclization with urea or isocyanates generates the 2,4-dioxo-1,2-dihydroquinazoline structure.
-
N-Alkylation: Introduction of the 2-chlorobenzyl group at position 1 using alkylating agents under basic conditions.
-
Side chain incorporation: The N-butylbenzamide moiety is attached via a nucleophilic substitution or coupling reaction, often employing reagents like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation .
Critical challenges include optimizing reaction temperatures (typically 80–120°C) and solvent systems (e.g., DMF or THF) to prevent premature decomposition of intermediates .
Purification and Characterization
Purification is achieved through column chromatography or recrystallization, followed by structural validation via:
-
1H/13C NMR: Assigning proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ 3.8–4.0 ppm) .
-
IR spectroscopy: Confirming carbonyl stretches (~1700 cm⁻¹ for amide and quinazolinone C=O) .
-
Mass spectrometry: Molecular ion peak at m/z 536.03 aligns with the theoretical molecular weight.
Biological Activities and Mechanisms
Antimicrobial Properties
In agar disk diffusion assays, structurally analogous 6,7-dimethoxyquinazolinones demonstrated inhibition zones of 10–14 mm against Staphylococcus aureus and Bacillus subtilis . The 2-chlorobenzyl group may enhance membrane disruption by interacting with bacterial lipid bilayers, while the methoxy substituents could interfere with cell wall synthesis enzymes .
Table 2: Comparative Antimicrobial Activity
| Compound | Zone of Inhibition (mm) |
|---|---|
| Target Compound (Analog) | 14 (S. aureus) |
| Ampicillin (Control) | 18 (S. aureus) |
Pharmacokinetic Considerations
Solubility and Lipophilicity
While experimental solubility data are unavailable, the LogP value (estimated at ~3.5 via computational models) indicates moderate lipophilicity, favoring oral absorption but potentially limiting aqueous solubility. Prodrug strategies, such as esterification of the benzamide group, could improve bioavailability.
Metabolic Stability
The methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, which may generate reactive intermediates. Structural analogs with bulkier substituents (e.g., ethoxy instead of methoxy) show prolonged half-lives in hepatic microsome assays , suggesting avenues for metabolic optimization.
Future Directions and Applications
Therapeutic Development
-
Oncology: Combination therapies with DNA-damaging agents (e.g., cisplatin) to exploit synergistic effects.
-
Infectious diseases: Formulation as topical agents for methicillin-resistant S. aureus (MRSA) infections.
Structural Modifications
-
Heterocyclic replacements: Substituting the quinazolinone core with pyridopyrimidines to modulate selectivity.
-
Bioisosteric swaps: Replacing the chlorobenzyl group with trifluoromethyl to enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume